2-[(2-chlorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione
Description
The compound 2-[(2-chlorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione belongs to the pyrido[1,2-c]pyrimidine class, which is a scaffold of interest in medicinal chemistry for its dual affinity for serotonin receptors (5-HT1A) and the serotonin transporter (SERT).
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-2-15-21-17(22-27-15)16-14-9-5-6-10-23(14)19(26)24(18(16)25)11-12-7-3-4-8-13(12)20/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOXCNZBNVIPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions.
Construction of the pyridopyrimidine core: This is usually done through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential therapeutic properties could be explored for treating various diseases.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features :
- Core : Pyrido[1,2-c]pyrimidine-1,3-dione, a bicyclic system with a fused pyridine-pyrimidine ring.
- Substituents :
- 2-[(2-Chlorophenyl)methyl] : A benzyl group with an ortho-chloro substituent, enhancing 5-HT1A receptor binding through steric and electronic effects.
- 5-Ethyl-1,2,4-oxadiazol-3-yl : A heterocyclic moiety acting as a bioisostere for carboxylic acid groups, improving metabolic stability and receptor interaction .
Synthesis :
The compound is synthesized via multistep protocols involving C-arylation, cyclization, and N-alkylation, as described for analogs in . Key intermediates include α-(2-pyridyl)-α-(aryl)acetonitriles, which undergo hydrolysis and cyclization to form the pyrido[1,2-c]pyrimidine core .
Comparison with Structural Analogs
Substituent Effects on 5-HT1A and SERT Affinity
The ortho-chloro substituent in the benzyl group significantly enhances 5-HT1A receptor binding compared to para-substituted analogs. This trend is consistent across pyrido[1,2-c]pyrimidine derivatives (Table 1):
Table 1: Binding Affinity (Ki, nM) of Pyrido[1,2-c]pyrimidine Derivatives
Key Findings :
- Ortho-substituted derivatives (e.g., 2-chloro, 2-OCH3) exhibit higher 5-HT1A affinity than para-substituted analogs due to favorable van der Waals interactions and reduced steric hindrance .
- The 5-ethyl-1,2,4-oxadiazole group improves SERT binding compared to benzisoxazole-containing analogs (e.g., compounds in ), which show poor SERT affinity (Ki >5000 nM) .
Metabolic Stability
The metabolic stability of pyrido[1,2-c]pyrimidine derivatives is influenced by substituents. Ortho-chloro analogs like the target compound exhibit moderate stability due to susceptibility to hepatic oxidation (Table 2):
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (min) | Major Metabolic Pathway | Reference |
|---|---|---|---|
| Target Compound | 15.2 | Oxidative dechlorination | |
| 6a (unsubstituted phenyl) | 8.5 | N-Dealkylation | |
| 7g (para-OCH3) | 22.7 | O-Demethylation |
Key Findings :
Functional Selectivity and Off-Target Effects
The target compound demonstrates agonism at 5-HT1A receptors, promoting rapid desensitization of autoreceptors without downregulating postsynaptic receptors—a critical advantage over selective serotonin reuptake inhibitors (SSRIs) . In contrast, analogs with para-substituents (e.g., 7g) show antagonism at 5-HT2A and D2 receptors, increasing the risk of side effects like extrapyramidal symptoms .
Biological Activity
The compound 2-[(2-chlorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Pyrido[1,2-c]pyrimidine backbone : Known for various biological activities.
- Oxadiazole ring : Associated with antimicrobial and anticancer properties.
- Chlorophenyl group : May enhance lipophilicity and biological activity.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties often exhibit significant anticancer properties. The specific compound has been evaluated against various cancer cell lines.
-
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
- It may inhibit key signaling pathways involved in tumor growth and metastasis.
-
Case Studies :
- A study demonstrated that derivatives of oxadiazole exhibited cytotoxic effects against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics like Doxorubicin .
- Another investigation found that compounds similar to the target structure inhibited the proliferation of human lung cancer cells through cell cycle arrest .
Antimicrobial Activity
The oxadiazole framework is also noted for its antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound possesses moderate antibacterial activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that:
- Substituents on the aromatic rings can significantly alter potency.
- The presence of halogen atoms (like chlorine) can enhance lipophilicity and cellular uptake.
Q & A
(Basic) What are the optimal synthetic routes for this compound, and how can computational methods accelerate reaction design?
Answer:
The synthesis of complex heterocyclic compounds like this requires iterative optimization of reaction conditions (e.g., solvent, temperature, catalysts). Computational tools such as quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible pathways and transition states, narrowing experimental parameters. For instance, ICReDD’s approach integrates computational screening with experimental validation, reducing trial-and-error cycles by 30–50% . Key steps include:
- Quantum mechanics/molecular mechanics (QM/MM) simulations to model steric and electronic effects.
- High-throughput virtual screening to prioritize substituent combinations.
- Feedback loops where experimental data refine computational models .
(Basic) Which characterization techniques are critical for verifying the structural integrity of this compound?
Answer:
Rigorous structural validation requires:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm substituent positions and ring systems.
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- X-ray crystallography to resolve stereochemical ambiguities.
Proximate chemical analyses (e.g., elemental analysis, FTIR) further validate purity and functional groups. Cross-referencing experimental data with computational predictions (e.g., NMR chemical shift simulations) enhances accuracy .
(Advanced) How can researchers resolve contradictions in bioactivity data across different experimental models?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell lines). A systematic approach includes:
- Meta-analysis of published datasets to identify confounding variables.
- Dose-response standardization using IC₅₀/EC₅₀ normalization.
- Machine learning to correlate structural features with activity trends.
For example, AI-driven platforms like COMSOL Multiphysics enable multivariate analysis of bioactivity data, isolating critical parameters (e.g., lipophilicity, hydrogen-bonding) that influence outcomes .
(Advanced) What methodologies optimize reaction scalability while maintaining yield for this compound?
Answer:
Scalability challenges (e.g., exothermicity, byproduct formation) require:
- Continuous-flow reactors to enhance heat/mass transfer and reduce batch variability.
- Process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR, Raman spectroscopy).
- Kinetic modeling to balance reaction rate and equilibrium.
Evidence from CRDC subclass RDF2050112 emphasizes reactor design principles, such as modular setups for heterogeneous catalysis and membrane-based separation .
(Basic) How should researchers design experiments to assess the compound’s stability under varying environmental conditions?
Answer:
Stability studies should follow ICH Q1A guidelines, incorporating:
- Forced degradation studies (heat, light, humidity, oxidation) to identify degradation pathways.
- HPLC-UV/MS for tracking decomposition products.
- Accelerated stability testing (40°C/75% RH) to extrapolate shelf-life.
Methodologies from atmospheric chemistry research (e.g., studying pollutant degradation) can be adapted to model hydrolysis or photolysis kinetics .
(Advanced) How can AI-driven platforms enhance predictive modeling of this compound’s pharmacokinetic (PK) properties?
Answer:
AI integrates:
- Molecular dynamics (MD) simulations to predict membrane permeability and protein binding.
- Quantitative structure-property relationship (QSPR) models for ADME (absorption, distribution, metabolism, excretion) profiling.
- Generative adversarial networks (GANs) to propose structural analogs with improved PK.
Smart laboratories leverage autonomous experimentation, where robotic platforms iteratively test solubility and bioavailability hypotheses .
(Basic) What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Compliance with OSHA and Chemical Hygiene Plan standards is mandatory:
- Risk assessment for toxicity (e.g., LD₅₀, mutagenicity) using databases like PubChem.
- Engineering controls (fume hoods, gloveboxes) for volatile intermediates.
- Training on emergency procedures (spill containment, first aid).
Courses like CHEM/IBiS 416 emphasize safety-integrated experimental design, including waste minimization and exposure monitoring .
(Advanced) What cross-disciplinary approaches can elucidate this compound’s mechanism of action at the molecular level?
Answer:
Integrate:
- Cryo-EM/X-ray crystallography to resolve target-binding conformations.
- Systems biology models to map signaling pathway interactions.
- Chemoproteomics (e.g., activity-based protein profiling) to identify off-target effects.
Collaborative frameworks, akin to the WPI Program’s computational-experimental feedback loops, enable iterative hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
